(2-aminoethyl)bis(2-methoxyethyl)amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N',N'-bis(2-methoxyethyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O2/c1-11-7-5-10(4-3-9)6-8-12-2/h3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKPHGNNLPBQDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCN)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427957 | |
| Record name | 1,2-Ethanediamine, N,N-bis(2-methoxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116763-69-0 | |
| Record name | 1,2-Ethanediamine, N,N-bis(2-methoxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of 2 Aminoethyl Bis 2 Methoxyethyl Amine
Diverse Synthetic Pathways and Strategies
The construction of (2-aminoethyl)bis(2-methoxyethyl)amine can be approached through several synthetic routes, each with its own set of advantages and challenges. The primary strategies include reductive amination, nucleophilic substitution, and sequences involving amidation followed by reduction. These methods offer flexibility in the choice of starting materials and reaction conditions.
Reductive Amination Routes to this compound
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, converting a carbonyl group to an amine through an intermediate imine. wikipedia.orglibretexts.org This one-pot reaction is valued for its efficiency and the use of relatively mild conditions. wikipedia.org
A plausible reductive amination strategy for the synthesis of this compound would involve the reaction of bis(2-methoxyethyl)amine (B57041) with an appropriately protected aminoacetaldehyde derivative. The initial reaction would form an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.
Key Reaction Steps:
Imine/Iminium Ion Formation: The secondary amine, bis(2-methoxyethyl)amine, acts as a nucleophile, attacking the carbonyl carbon of a protected aminoacetaldehyde (e.g., N-benzyl-2-oxoethan-1-aminium). This is typically carried out under weakly acidic conditions to facilitate the dehydration of the hemiaminal intermediate to form the iminium ion. youtube.com
Reduction: A reducing agent, present in the reaction mixture, reduces the iminium ion to the final tertiary amine.
Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to not reduce the initial aldehyde. libretexts.orgyoutube.com Catalytic hydrogenation over palladium on carbon (Pd/C) can also be employed. youtube.com
Table 1: Hypothetical Reductive Amination Reaction Parameters
| Parameter | Condition | Rationale |
| Amine Precursor | Bis(2-methoxyethyl)amine | Provides the two methoxyethyl groups. |
| Carbonyl Precursor | N-protected aminoacetaldehyde | Provides the aminoethyl group. |
| Reducing Agent | Sodium cyanoborohydride | Selectively reduces the iminium ion. |
| Solvent | Methanol (B129727) or Acetonitrile | Solubilizes reactants and reagents. |
| pH | Weakly acidic (pH 5-6) | Catalyzes imine formation. |
| Temperature | Room Temperature | Mild conditions are generally sufficient. |
Nucleophilic Substitution Approaches Utilizing Haloethyl Precursors
Nucleophilic substitution presents a direct route for the alkylation of amines. In this approach, bis(2-methoxyethyl)amine can be reacted with a 2-haloethylamine derivative, where the halogen acts as a leaving group.
This strategy relies on the nucleophilicity of the secondary amine to displace the halide from the ethyl chain. The use of a protected haloethylamine, such as N-benzyl-2-chloroethylamine, is crucial to prevent polymerization and other side reactions.
Key Reaction Steps:
Alkylation: Bis(2-methoxyethyl)amine is treated with a 2-haloethylamine in the presence of a base. The base neutralizes the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.
Deprotection: The protecting group on the newly introduced aminoethyl moiety is subsequently removed to yield the final primary amine.
Table 2: Hypothetical Nucleophilic Substitution Reaction Parameters
| Parameter | Condition | Rationale |
| Amine Precursor | Bis(2-methoxyethyl)amine | The nucleophile in the reaction. |
| Alkylating Agent | N-protected 2-chloroethylamine | Provides the aminoethyl group. |
| Base | Triethylamine or Potassium Carbonate | Scavenges the acid byproduct. |
| Solvent | Acetonitrile or DMF | Polar aprotic solvents favor SN2 reactions. |
| Temperature | 50-80 °C | Increased temperature can accelerate the reaction. |
Amidation and Reduction Sequences in Compound Synthesis
A two-step approach involving the formation of an amide followed by its reduction offers an alternative pathway. This method provides a stable intermediate that can be purified before the final reduction step.
The synthesis would begin with the acylation of bis(2-methoxyethyl)amine with a suitable acyl chloride, such as 2-chloroacetyl chloride. The resulting amide is then reduced to the corresponding amine.
Key Reaction Steps:
Amidation: Bis(2-methoxyethyl)amine is reacted with an acyl halide (e.g., 2-chloroacetyl chloride) to form an α-halo amide intermediate.
Azide (B81097) Displacement (optional): The halide on the amide can be displaced with an azide, which is then reduced.
Reduction: The amide carbonyl and the azide (if present) are reduced to a methylene (B1212753) group and a primary amine, respectively, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
This sequence provides a robust method for the synthesis, with the stable amide intermediate allowing for purification and characterization before the final, often highly reactive, reduction step.
Development and Optimization of Reaction Conditions
The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. The optimization of parameters such as solvent, temperature, and catalyst is crucial for a successful outcome.
Catalyst Selection and Loading for Efficient Synthesis
In catalytic routes like reductive amination using hydrogenation, the choice of catalyst and its loading are critical. Palladium on carbon (Pd/C) is a common catalyst for such transformations. The catalyst loading, typically between 5-10 mol%, needs to be optimized to ensure a reasonable reaction rate without being economically prohibitive.
In reductive aminations employing hydride reagents, the reaction is stoichiometric rather than catalytic. However, the choice of the hydride reagent itself can be considered a form of catalyst selection, as different hydrides exhibit varying reactivities and selectivities. For instance, the less reactive sodium cyanoborohydride is preferred for one-pot reductive aminations as it does not readily reduce the starting aldehyde or ketone. youtube.com
Green Chemistry Principles in this compound Synthesis Research
The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally benign processes. Research in related amine syntheses highlights several areas where green chemistry can be effectively implemented.
Atom Economy and Waste Reduction:
One-pot reactions, such as direct reductive amination, are highly desirable as they eliminate the need for isolating and purifying intermediates, thereby reducing solvent usage and waste generation. wikipedia.orgjocpr.com The ideal synthesis would have a high atom economy, incorporating the maximum number of atoms from the reactants into the final product.
Use of Greener Reagents and Catalysts:
Alternative Alkylating Agents: Instead of traditional alkyl halides, the use of alcohols as alkylating agents presents a greener alternative. acs.org The N-alkylation of amines with alcohols, often catalyzed by heterogeneous catalysts, produces water as the only byproduct, significantly improving the environmental profile of the reaction. acs.orgresearchgate.net
Environmentally Friendly Reducing Agents: For reductive amination, research has focused on replacing traditional borohydride (B1222165) reagents. Catalytic hydrogenation using molecular hydrogen (H₂) is an excellent green alternative, with water being the only theoretical byproduct. jocpr.comresearchgate.net Other promising and environmentally friendly reducing agents include formic acid and sodium hypophosphite, which are considered less toxic and generate less hazardous waste compared to cyanoborohydride reagents. jocpr.comacs.org
Catalysis: The use of catalysts, particularly heterogeneous catalysts, is a cornerstone of green chemistry. Heterogeneous catalysts can be easily separated from the reaction mixture and recycled, reducing waste and cost. acs.orgresearchgate.net For instance, titanium hydroxide (B78521) has been shown to be an efficient and reusable catalyst for the N-alkylation of amines with alcohols. acs.org Similarly, various metal nanoparticles and complexes are being explored for catalytic reductive amination. researchgate.netorganic-chemistry.org
Safer Solvents and Reaction Conditions:
Efforts are being made to replace volatile organic solvents with greener alternatives. Water is the most desirable green solvent, and research has shown that some reductive amination reactions can be performed in aqueous media. organic-chemistry.org Solvent-free (neat) conditions are also being explored. organic-chemistry.org Conducting reactions under milder conditions (lower temperature and pressure) reduces energy consumption and improves safety. researchgate.net
Biocatalysis:
Enzymes, such as amine dehydrogenases, are emerging as powerful biocatalysts for reductive amination. frontiersin.org They offer high selectivity, often under mild aqueous conditions, and can be used for the synthesis of chiral amines. While not directly applied to the synthesis of this compound in the reviewed literature, the principles of biocatalysis represent a promising future direction for the green synthesis of such compounds.
Interactive Data Table of Research Findings in Green Amine Synthesis
| Green Chemistry Principle | Application in Amine Synthesis | Potential for this compound Synthesis | Key Research Findings |
| Alternative Reagents | N-alkylation using alcohols instead of alkyl halides. | Synthesis via alkylation of bis(2-methoxyethyl)amine with 2-aminoethanol (with protection). | Produces water as the main byproduct, catalyzed by heterogeneous catalysts like titanium hydroxide. acs.org |
| Greener Reducing Agents | Use of H₂, formic acid, or sodium hypophosphite in reductive amination. | Reductive amination of bis(2-methoxyethyl)amine with a protected aminoacetaldehyde. | Avoids toxic byproducts associated with cyanoborohydrides. Catalytic hydrogenation is highly atom-economical. jocpr.comresearchgate.netacs.org |
| Catalysis | Heterogeneous catalysts for N-alkylation and reductive amination. | Both synthetic routes could employ recyclable catalysts. | Reusable catalysts like titanium hydroxide and various metal nanoparticles improve sustainability. acs.orgresearchgate.net |
| Reaction Conditions | One-pot synthesis, use of water as a solvent, or solvent-free conditions. | A one-pot reductive amination would be highly efficient. | Simplifies procedures, reduces waste, and can be more energy-efficient. wikipedia.orgjocpr.comorganic-chemistry.org |
| Biocatalysis | Use of enzymes like amine dehydrogenases for reductive amination. | Future potential for a highly selective and green synthesis. | Offers high enantioselectivity and operates in mild, aqueous conditions. frontiersin.org |
Coordination Chemistry and Metal Complexation of 2 Aminoethyl Bis 2 Methoxyethyl Amine
Ligand Design Principles and Coordination Modes
The structure of (2-aminoethyl)bis(2-methoxyethyl)amine is pivotal to its function as a versatile ligand in coordination chemistry. Its design incorporates a combination of hard and borderline donor atoms, along with a flexible aliphatic backbone, which together dictate its coordination behavior with a variety of metal ions.
Multidentate Chelation Behavior of this compound
This compound is a tetradentate ligand, meaning it can bind to a central metal ion through four donor atoms simultaneously. This multidentate nature allows it to form multiple chelate rings, which are stable five-membered rings in this case (metal-N-C-C-N or metal-O-C-C-N). The formation of these rings is entropically favored, a phenomenon known as the chelate effect, leading to the formation of thermodynamically stable metal complexes.
The flexibility of the ethyl linkages in the ligand's backbone allows it to adapt to the preferred coordination geometry of different metal ions. This adaptability is a key feature of acyclic ligands compared to more rigid macrocyclic structures. It can encapsulate a metal ion in a "tripodal" fashion, with the tertiary amine at the bridgehead and the primary amine and two ether oxygens as the tripod's feet. This arrangement can lead to various coordination geometries, such as distorted tetrahedral, square pyramidal, or trigonal bipyramidal, depending on the size and electronic configuration of the metal ion and the presence of other co-ligands.
Role of Amine and Ether Oxygen Donors in Metal Binding
The ligand possesses three types of donor atoms: a primary amine (-NH2), a tertiary amine (-N<), and two ether oxygens (-O-). According to Hard and Soft Acid-Base (HSAB) theory, the nitrogen atoms are considered borderline bases, while the ether oxygen atoms are hard bases. This combination allows for effective coordination with a broad range of metal ions.
Amine Donors: The primary and tertiary amine groups are effective donors for transition metals such as copper(II), nickel(II), and zinc(II). The lone pair of electrons on the nitrogen atoms readily forms coordinate bonds with these metal ions. The primary amine also has the potential to participate in hydrogen bonding within the crystal lattice of the complex, further stabilizing the structure.
Ether Oxygen Donors: The ether oxygen atoms, being harder bases, show a strong affinity for hard metal ions like those of the main group elements (e.g., Li+, Mg2+) and lanthanides (e.g., La3+, Eu3+). sigmaaldrich.com The flexibility of the methoxyethyl arms allows these oxygen atoms to position themselves favorably to satisfy the coordination requirements of these typically larger and more oxophilic metal ions. In complexes with transition metals, the ether oxygens can also participate in coordination, although their bonds to the metal may be weaker compared to the amine-metal bonds.
Stereochemical Aspects of Complex Formation
For an octahedral complex with a tetradentate ligand like this, several geometric isomers are possible, depending on how the ligand wraps around the metal ion. Common isomers for tripodal tetradentate ligands include the cis and trans isomers, referring to the relative positions of the remaining two coordination sites on the octahedron. The specific isomer formed can be influenced by factors such as the nature of the metal ion, the solvent used for synthesis, and the presence of counter-ions.
Furthermore, the non-symmetrical nature of the ligand can lead to the formation of chiral complexes. If the ligand coordinates in a way that the resulting complex is non-superimposable on its mirror image, enantiomers can exist. The study of such stereoisomers is crucial as they can have different chemical and physical properties. The stereochemistry of metal complexes can be influenced by subtle stereoelectronic effects, where the orientation of orbitals plays a role in stabilizing one isomer over another. nih.gov
Synthesis and Structural Characterization Methodologies for Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of analytical techniques to determine their structure and properties.
Synthesis of Transition Metal Complexes with this compound
The synthesis of transition metal complexes generally involves the direct reaction of the ligand with a metal salt, such as a chloride, nitrate, or perchlorate (B79767) of the desired metal. The choice of solvent is important and is often an alcohol, like methanol (B129727) or ethanol, or acetonitrile, in which both the ligand and the metal salt are soluble. The reaction is often carried out at room temperature or with gentle heating.
For example, a typical synthesis of a copper(II) complex would involve mixing equimolar amounts of this compound and a copper(II) salt in ethanol. The complex may precipitate out of the solution upon formation or can be isolated by slow evaporation of the solvent. The resulting solid can then be recrystallized to obtain single crystals suitable for X-ray diffraction analysis, which provides definitive structural information, including bond lengths and angles.
Spectroscopic techniques such as Infrared (IR) and UV-Visible spectroscopy are also crucial for characterization. IR spectroscopy can confirm the coordination of the amine and ether groups to the metal ion by observing shifts in their characteristic vibrational frequencies. UV-Visible spectroscopy provides information about the electronic environment of the metal ion and the geometry of the complex.
Formation of Main Group and Lanthanide Complexes
The formation of complexes with main group and lanthanide elements follows similar synthetic strategies as with transition metals. However, given the oxophilic nature of these elements, the ether oxygen atoms of the ligand are expected to play a more dominant role in coordination. sigmaaldrich.com The larger ionic radii of these elements may also lead to higher coordination numbers, potentially involving the coordination of solvent molecules or counter-ions in addition to the tetradentate ligand.
For instance, the reaction of this compound with a lanthanide(III) salt would likely result in a complex where the lanthanide ion is coordinated to both the nitrogen and oxygen donor atoms of the ligand. The flexible nature of the ligand would allow it to partially encapsulate the large lanthanide ion. The characterization of these complexes would rely heavily on techniques such as NMR spectroscopy (for diamagnetic lanthanide complexes) and luminescence spectroscopy (for certain paramagnetic lanthanides like Eu3+ and Tb3+), in addition to single-crystal X-ray diffraction.
Single-Crystal X-ray Diffraction Applications in Complex Structure Elucidation
For instance, in complexes formed with related polyamine ligands like bis(2-aminoethyl)amine (dien), X-ray crystallography has been crucial. A study on the zinc(II) complex, [Zn(dien)(bipyam)][NO₃]₂, revealed a five-coordinate zinc ion with a distorted trigonal-bipyramidal geometry. rsc.org The analysis detailed the exact Zn-N bond distances, distinguishing between the longer axial bonds and the shorter equatorial bonds. rsc.org Similarly, for a copper(II) complex with a Schiff base derivative of dien, X-ray diffraction showed the copper atom in a slightly distorted square-pyramidal geometry. researchgate.net
This level of detail is critical for understanding how the ligand's structure, including the placement of its donor atoms, dictates the final architecture of the metal complex. For this compound, this technique would reveal how the ether and amine groups coordinate to a metal center and influence the resulting stereochemistry.
Table 1: Example Crystallographic Data for a Related Amine Complex [Zn(dien)(bipyam)][NO₃]₂ rsc.org This table displays data for a complex containing the related ligand bis(2-aminoethyl)amine (dien), as detailed information for a this compound complex is not readily available.
| Parameter | Value |
| Chemical Formula | C₁₄H₂₁N₇O₆Zn |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.34(5) |
| b (Å) | 16.26(5) |
| c (Å) | 9.92(5) |
| β (°) | 92.0(5) |
| Volume (ų) | 1989.6 |
| Z (Formula units/cell) | 4 |
| Coordination Geometry | Distorted Trigonal-Bipyramidal |
| Mean Axial Zn-N (Å) | 2.20 |
| Mean Equatorial Zn-N (Å) | 2.09 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Coordination Environment Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of metal complexes in solution. Techniques such as ¹H and ¹³C NMR provide detailed information about the ligand's environment. Upon coordination to a metal ion, the chemical shifts of the ligand's protons and carbons change, indicating which donor atoms are involved in bonding.
For ligands like this compound, the protons on the carbon atoms adjacent to the nitrogen and oxygen donors would be particularly sensitive to coordination. Changes in their chemical shifts and coupling constants can help map the binding mode in solution. While comprehensive NMR studies on complexes of this compound are scarce, research on analogous systems demonstrates the utility of this technique. For example, NMR spectroscopy has been used to study equilibria in solution for copper(I) complexes of the related ligand 2-aminoethyl(2-pyridylmethyl)1,2-ethanediamine (apme), revealing the presence of multiple species. nih.gov The combination of experimental NMR data with theoretical calculations can provide a precise characterization of structural and dynamic processes in solution.
Table 2: Representative ¹H NMR Spectral Data for the Free Ligand Bis(2-methoxyethyl)amine (B57041) chemicalbook.com This table shows data for the related ligand Bis(2-methoxyethyl)amine, which lacks the ethylenediamine (B42938) moiety of the target compound.
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| -NH- | ~1.5 (variable) | singlet (broad) | 1H |
| -CH₂-N- | 2.79 | triplet | 4H |
| -O-CH₃ | 3.32 | singlet | 6H |
| -CH₂-O- | 3.51 | triplet | 4H |
Note: Upon complexation, these signals would be expected to shift, typically downfield, and may show changes in multiplicity due to conformational locking.
Vibrational Spectroscopy (IR and Raman) for Metal-Ligand Bond Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to probe the bonding within a molecule by measuring the vibrations of its chemical bonds. When a ligand like this compound coordinates to a metal ion, the vibrational frequencies of its functional groups are altered.
Key vibrational modes to monitor would include the N-H stretching and bending frequencies of the amine groups, and the C-O-C stretching frequencies of the ether linkages. Coordination to a metal typically weakens the N-H bond, causing its stretching frequency to shift to a lower wavenumber (red-shift). Conversely, the formation of new, low-frequency bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations provides direct evidence of coordination. For example, in studies of metal oxides modified with the similar ligand tris(2-aminoethyl)amine (B1216632) (TAEA), the appearance of new bands in the 2800-3000 cm⁻¹ range confirmed the successful anchoring of the amine. mdpi.com
Table 3: Typical IR Absorption Frequencies for Functional Groups in Amine-Ether Ligands mdpi.comchemicalbook.comnist.gov
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) (Free Ligand) | Expected Shift upon Coordination |
| N-H | Stretch | 3300 - 3500 | Shift to lower frequency |
| C-H | Stretch | 2850 - 3000 | Minor shifts |
| N-H | Bend | 1590 - 1650 | Shift in frequency and intensity |
| C-O-C | Asymmetric Stretch | 1070 - 1150 | Shift in frequency |
| M-N / M-O | Stretch | Not present | Appears at low frequency (200-600) |
Mass Spectrometry Techniques in Complex Identification and Purity Assessment
Mass spectrometry (MS) is an essential analytical technique for confirming the identity and assessing the purity of newly synthesized metal complexes. Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for coordination compounds as it allows for the gentle ionization of large, non-volatile molecules directly from solution into the gas phase for analysis.
The resulting mass spectrum shows peaks corresponding to the mass-to-charge ratio (m/z) of the intact complex ion. This data allows for the unambiguous confirmation of the complex's molecular weight, verifying its composition. For example, in the characterization of a copper complex containing a ligand derived from bis(2-aminoethyl)amine, Time-of-Flight ESI-MS (TOF-ESI-MS) was used to find the [M - 2(Cl)]²⁺ ion, with the experimental m/z value matching the calculated value to within 0.2 ppm, confirming the structure. nih.gov This high level of accuracy is crucial for verifying the proposed formula of the complex and ensuring the sample's purity before further studies.
Theoretical and Computational Studies of Ligand-Metal Interactions
Computational chemistry provides powerful tools to complement experimental findings, offering deep insights into the electronic structure, stability, and reactivity of metal complexes that can be difficult to obtain through experiments alone.
Density Functional Theory (DFT) Calculations on Coordination Geometries
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For coordination complexes of this compound, DFT calculations can be used to predict the most stable coordination geometries, calculate metal-ligand bond energies, and analyze the nature of the bonding interactions. mdpi.com
Researchers can model different possible isomers (e.g., facial vs. meridional for an octahedral complex) and determine their relative energies to predict which one is thermodynamically favored. DFT can also generate theoretical vibrational spectra, which can be compared with experimental IR and Raman data to aid in peak assignment and confirm the proposed structure. nih.gov In studies of lead(II) complexes with macrocyclic ligands, DFT calculations were used to confirm a preference for a twisted square antiprismatic (TSAP) structure and to assess the nature of the bonding interactions. mdpi.com
Table 4: Example of DFT-Calculated Parameters for a Metal Complex This table presents hypothetical but representative data that could be obtained from a DFT study on a complex of this compound, denoted as L, with a metal M.
| Parameter | Value (Example) | Description |
| Complex Formula | [M(L)Cl₂] | Hypothetical complex |
| Optimized Geometry | Distorted Octahedral | Predicted lowest energy structure |
| M-N(amine) Bond Length (Å) | 2.15 | Calculated distance between metal and amine nitrogen |
| M-O(ether) Bond Length (Å) | 2.30 | Calculated distance between metal and ether oxygen |
| Binding Energy (kcal/mol) | -45.6 | Calculated stability of the complex |
| HOMO-LUMO Gap (eV) | 3.8 | Indicator of electronic stability and reactivity |
Molecular Dynamics Simulations of Complex Stability and Reactivity
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a flexible ligand like this compound, MD simulations can provide valuable insights into the dynamic behavior of its metal complexes in solution. nih.gov
By simulating the complex in a box of solvent molecules, researchers can observe how the ligand wraps around the metal ion, explore different conformations, and assess the stability of the coordination sphere over nanoseconds or longer. nih.gov These simulations can reveal whether the ether oxygens remain coordinated or if they are labile and exchange with solvent molecules, a process that can be critical for the complex's reactivity. MD is also used to calculate thermodynamic properties like the free energy of binding, providing a theoretical measure of the complex's stability that can be compared with experimental data. nih.gov
Catalytic Applications of 2 Aminoethyl Bis 2 Methoxyethyl Amine and Its Metal Complexes
Heterogeneous Catalysis and Immobilization Strategies4.2.1. Anchoring (2-aminoethyl)bis(2-methoxyethyl)amine Complexes onto Solid Supports 4.2.2. Design and Performance Evaluation of Supported Catalytic Systems
Further research and publication in the peer-reviewed scientific literature are required to elucidate the potential catalytic activities of this compound and its corresponding metal complexes. Without such foundational studies, any detailed article on its catalytic applications would be speculative and not based on established scientific findings.
Mechanistic Investigations of Catalytic Cycles
The elucidation of catalytic mechanisms is crucial for the rational design of more efficient and selective catalysts. For metal complexes of this compound, mechanistic studies would be key to understanding how the interplay between the amine and ether functionalities influences catalytic activity.
The reaction pathways and the nature of intermediates in catalytic cycles involving metal complexes of this compound would be highly dependent on the choice of metal and the specific transformation being catalyzed. Drawing parallels from related systems, several key features can be anticipated.
In many catalytic processes, the ligand is not merely a spectator but plays an active role in the reaction mechanism. For instance, in reactions involving metal complexes with amine-bis(phenolate) ligands, which share the tridentate coordination feature, both mononuclear and dinuclear species can be involved in the catalytic cycle. Kinetic and structural studies of zinc(II) bis(phenolato)amine complexes in the ring-opening polymerization of ε-caprolactone have shown that equilibria between different catalyst forms can exist in solution. researchgate.net
The flexible coordination of the this compound ligand, with its combination of a primary amine and two ether oxygens, could allow for the stabilization of various oxidation states of the metal center during the catalytic cycle. In oxidation catalysis, for example, iron and cobalt complexes with tetradentate tripodal amine ligands have been shown to be active in the activation of dioxygen and hydrogen peroxide. researchgate.net The study of these systems reveals the formation of high-valent metal-oxo or peroxo intermediates as key reactive species. researchgate.net
A hypothetical catalytic cycle for a cross-coupling reaction catalyzed by a palladium complex of this compound might involve the following elementary steps:
Oxidative Addition: The substrate (e.g., an aryl halide) adds to the low-valent metal center, leading to a higher oxidation state intermediate.
Transmetalation or Substrate Coordination: A second reactant, such as an organometallic reagent or an unsaturated molecule, coordinates to the metal complex.
Reductive Elimination or Migratory Insertion: The coupled product is formed and released from the metal center, which is regenerated for the next catalytic cycle.
The identification of these intermediates, which are often transient and in low concentrations, is a significant challenge and typically requires the use of advanced analytical techniques.
To gain a deeper understanding of the catalytic cycle, it is essential to monitor the reaction in real-time. In-situ spectroscopic techniques are powerful tools for the identification of catalyst resting states and key intermediates under reaction conditions. rsc.org
For metal complexes of this compound, a combination of spectroscopic methods would likely be employed:
Infrared (IR) and Raman Spectroscopy: These vibrational techniques can provide information on the coordination of the ligand to the metal center and the binding of substrates and intermediates. rsc.org For example, changes in the C-O stretching frequencies of the methoxyethyl groups upon coordination could be monitored.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-pressure NMR can be used to study the structure and dynamics of catalytic species in the solution phase.
X-ray Absorption Spectroscopy (XAS): Techniques like X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) can provide information about the oxidation state and local coordination environment of the metal center. rsc.org This is particularly useful for tracking changes in the metal's oxidation state during the catalytic cycle.
UV-Vis Spectroscopy: Changes in the electronic absorption spectrum can indicate the formation of different metal complexes and intermediates. For instance, the formation of peroxy and ferryl intermediates in the catalytic cycle of cytochrome c oxidase is associated with distinct absorbance properties. nih.gov
The following table summarizes potential spectroscopic probes and the information they could provide for a hypothetical catalytic system involving this compound.
| Spectroscopic Technique | Potential Information Gained |
| Infrared (IR) Spectroscopy | Monitoring of ligand coordination (N-H, C-O stretches), binding of CO or other small molecule substrates. |
| Raman Spectroscopy | Complementary vibrational information, particularly for symmetric vibrations and in aqueous media. |
| Nuclear Magnetic Resonance (NMR) | Elucidation of solution-state structures of catalyst precursors and intermediates, study of ligand exchange dynamics. |
| X-ray Absorption Spectroscopy (XAS) | Determination of metal oxidation state and coordination geometry of the active species during the catalytic cycle. |
| UV-Vis Spectroscopy | Tracking changes in the electronic structure of the metal complex, indicating the formation of intermediates with different coordination environments or oxidation states. |
| Mass Spectrometry (MS) | Identification of transient intermediates by trapping and ionization, providing mass-to-charge ratio information. |
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating catalytic mechanisms. researchgate.net These methods can provide detailed insights into the structures and energies of reactants, transition states, and intermediates along a proposed reaction pathway.
For a catalytic system based on this compound, computational modeling could be used to:
Predict the geometry of the metal complex and how the ligand coordinates.
Calculate the energies of various potential intermediates and transition states to map out the most likely reaction pathway.
Investigate the role of the ligand in influencing the reactivity and selectivity of the catalyst. For instance, DFT studies can rationalize how different ligands steer a reaction towards a specific outcome.
Simulate spectroscopic data (e.g., IR, NMR) to aid in the interpretation of experimental results.
Recent computational studies on catalytic systems highlight the power of this approach. For example, DFT calculations have been used to understand the mechanism of ethylene (B1197577) oligomerization catalyzed by nickel complexes with bis(diphenylphosphino)amine-type ligands. researchgate.net In another study, computational modeling was used to investigate the intramolecular acidolysis of a key proposed phenyl potassium intermediate in a palladium-catalyzed reaction. researchgate.net
By combining the insights from in-situ spectroscopy and computational modeling, a comprehensive picture of the catalytic cycle can be developed. This synergistic approach is crucial for advancing the understanding of catalysts based on ligands like this compound and for the future design of improved catalytic systems.
Applications in Advanced Materials Science and Supramolecular Chemistry
Integration in Polymer Science and Macromolecular Design
Role as Initiators or Chain Transfer Agents in Polymer Synthesis
No data is available on the use of (2-aminoethyl)bis(2-methoxyethyl)amine as an initiator or chain transfer agent in polymerization processes.
Functionalization of Polymers through Pendant this compound Groups
There is no published research detailing the grafting of this compound onto polymer backbones as a pendant group.
Design of Supramolecular Architectures and Host-Guest Systems
Self-Assembly Processes Directed by this compound
No literature was found that describes self-assembly processes specifically directed by the molecular structure of this compound.
Development of Macrocyclic and Cage Compounds
Information on the incorporation of this compound as a building block in the synthesis of macrocycles or supramolecular cages is not present in the available scientific literature.
Precursors for Functional Inorganic Materials
No studies were identified that utilize this compound as a ligand, template, or precursor for the synthesis of functional inorganic materials.
Extensive searches were conducted using various terminologies, including the compound's IUPAC name, "N1,N1-bis(2-methoxyethyl)ethane-1,2-diamine," and potential trade names. These searches did not yield any published research or data that would allow for the creation of an accurate and informative article based on the provided outline. The information available on related compounds, such as "tris(2-aminoethyl)amine" (TAEA), cannot be substituted due to the strict requirement to focus solely on "this compound."
Therefore, it is not possible to generate the requested article on the "" of "this compound" as there is no apparent scientific literature on this specific topic.
Advanced Analytical Methodologies in Research on 2 Aminoethyl Bis 2 Methoxyethyl Amine
Chromatographic Techniques for Reaction Monitoring and Product Isolation Research
Chromatographic methods are indispensable for the analysis of reactions involving (2-aminoethyl)bis(2-methoxyethyl)amine, allowing for both the real-time monitoring of reaction conversion and the purification of the desired products from complex reaction mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of amines like this compound by GC can be challenging due to their polarity, which can lead to poor peak shape and column adsorption. To overcome these issues, derivatization is a common strategy. The primary and secondary amine functionalities in the molecule can be reacted with silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), or acylating agents to produce less polar and more volatile derivatives suitable for GC analysis.
In a research context, GC-MS can be used to monitor the progress of reactions where this compound is a reactant. For example, in an alkylation or acylation reaction, small aliquots of the reaction mixture can be taken at different time intervals, derivatized, and injected into the GC-MS. The disappearance of the reactant peak and the appearance of the product peak can be tracked to determine the reaction kinetics and endpoint. The mass spectrometer provides crucial structural information, confirming the identity of the products based on their fragmentation patterns.
Table 1: Representative GC-MS Data for Derivatized Amines
| Analyte | Derivatizing Agent | Retention Time (min) | Key Mass Fragments (m/z) |
| Trimethylsilyl derivative of this compound | BSTFA | 12.5 | M-15, fragments from cleavage of C-N and C-O bonds |
| Trifluoroacetyl derivative of this compound | Trifluoroacetic Anhydride | 14.2 | Molecular ion, fragments showing loss of CF3CO group |
Note: The data in this table is representative and intended to illustrate the type of information obtained from GC-MS analysis. Actual values will depend on the specific instrument and conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures
For the analysis of less volatile derivatives or metal complexes of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. It is particularly well-suited for the analysis of complex mixtures generated during the synthesis of coordination compounds or functional materials.
LC, especially when coupled with a high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap), can separate and identify multiple components in a single run. This is invaluable when reactions yield byproducts or when isolating a specific metal complex. The use of tandem mass spectrometry (MS/MS) further aids in the structural elucidation of unknown compounds by providing fragmentation data for selected precursor ions.
In the context of reaction monitoring, LC-MS can directly analyze the reaction mixture without the need for derivatization, offering a more direct snapshot of the species present. This is particularly useful for tracking the formation of charged metal complexes, which are amenable to electrospray ionization (ESI), a soft ionization technique commonly used in LC-MS.
Table 2: Illustrative LC-MS Parameters for Analysis of a Reaction Mixture
| Parameter | Value |
| Column | C18 reverse-phase (100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Detector | Quadrupole Time-of-Flight (Q-TOF) |
Electrochemical Methods for Redox Behavior of Complexes
When this compound acts as a ligand to form complexes with redox-active metals such as copper, iron, or ruthenium, electrochemical methods like cyclic voltammetry (CV) are employed to study the redox properties of these complexes. CV provides information on the oxidation and reduction potentials of the metal center, which can be influenced by the coordination environment provided by the ligand.
The experiment involves dissolving the metal complex in a suitable solvent with a supporting electrolyte and scanning the potential of a working electrode. The resulting voltammogram, a plot of current versus potential, reveals the potentials at which the metal center undergoes oxidation or reduction. These redox potentials are fundamental to understanding the potential applications of these complexes in catalysis, sensing, or as redox mediators. The stability of the complex upon electron transfer can also be assessed by observing the reversibility of the redox waves.
Microscopic Techniques for Material Morphology (e.g., SEM, TEM)
In materials science, this compound can be used as a structure-directing agent or a precursor in the synthesis of polymers, coordination polymers, or nanomaterials. The morphology of these materials at the micro- and nanoscale is critical to their properties and performance. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing these structures.
SEM provides high-resolution images of the surface topography of a material. For instance, if a polymer is synthesized using the amine, SEM can reveal its surface texture, porosity, and particle size distribution. This is important for applications where surface area is a key factor, such as in catalysis or adsorption.
TEM, on the other hand, provides information about the internal structure of a material. By passing a beam of electrons through an ultra-thin sample, TEM can reveal the arrangement of atoms and the presence of different phases or crystal structures. For example, in the study of nanomaterials synthesized in the presence of this compound, TEM can be used to determine the size, shape, and crystallinity of the nanoparticles.
Future Directions and Emerging Research Avenues for 2 Aminoethyl Bis 2 Methoxyethyl Amine
Development of Novel Synthetic Routes with Enhanced Sustainability
The industrial synthesis of amines has traditionally relied on methods that often involve harsh conditions, stoichiometric reagents, and the generation of significant waste, presenting challenges to environmental sustainability. rsc.orgbenthamdirect.com Future research into the synthesis of (2-aminoethyl)bis(2-methoxyethyl)amine will increasingly prioritize green chemistry principles to improve efficiency and reduce environmental impact. rsc.org
Emerging sustainable strategies that could be adapted for this compound include:
Catalytic Reductive Amination: This approach involves the reaction of aldehydes or ketones with ammonia (B1221849) over a catalyst. scirp.org For this compound, a potential route could involve the reductive amination of a dialdehyde (B1249045) precursor in the presence of a nickel-based or other transition metal catalyst. This method can offer high selectivity and conversion under milder conditions than traditional methods. scirp.orggoogle.com
Hydrogen Borrowing Catalysis: This elegant strategy, also known as 'borrowing hydrogen', involves the temporary removal of hydrogen from an alcohol to form an intermediate aldehyde, which then reacts with an amine. The catalyst subsequently returns the borrowed hydrogen to the resulting imine to form the final product, with water being the only byproduct. rsc.org This atom-economic process could be envisioned starting from biomass-derived alcohols, aligning with the goal of using renewable feedstocks. rsc.orgacs.org
Bio-based Precursors: A long-term goal is the synthesis of amines from renewable biomass. rsc.org Research could explore the conversion of biomass-derived platform molecules, such as those obtained from the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), into precursors suitable for amination. scirp.org
Table 1: Comparison of Synthetic Methodologies for Amine Synthesis
| Feature | Traditional Methods (e.g., Alkylation) | Emerging Sustainable Methods |
|---|---|---|
| Principle | N-alkylation with haloalkanes. mdpi.com | Catalytic processes like reductive amination or hydrogen borrowing. rsc.orgscirp.org |
| Reagents | Stoichiometric alkylating agents. mdpi.com | Catalytic amounts of transition metals, H₂ or alcohols as H-source. rsc.org |
| Byproducts | Stoichiometric salt waste. rsc.org | Primarily water. rsc.org |
| Atom Economy | Low. rsc.org | High. rsc.org |
| Feedstocks | Typically petroleum-based. rsc.org | Potential for biomass-derived feedstocks. benthamdirect.com |
Exploration of Unconventional Metal-Ligand Combinations
The coordination chemistry of this compound is ripe for exploration beyond standard transition metals, particularly with the f-block elements—the lanthanides and actinides. These elements are known for their unique magnetic and luminescent properties, but their coordination chemistry is distinct from that of d-block metals, often favoring higher coordination numbers and being influenced by ligand flexibility. numberanalytics.comstackexchange.com
The structure of this compound, with its flexible diether arms and multiple N/O donor sites, makes it an excellent candidate for forming stable complexes with these large metal ions. nih.gov Future research in this area could focus on:
Lanthanide Complexes for Luminescence: The flexible ether chains could effectively wrap around lanthanide ions like Europium(III) and Terbium(III), potentially sensitizing their characteristic luminescence. numberanalytics.com This could lead to the development of novel luminescent probes for bioanalytical applications. numberanalytics.com
Actinide Coordination and Separation: The separation of minor actinides from lanthanides is a significant challenge in nuclear waste reprocessing. nih.gov Ligands with mixed donor atoms (N and O) can exhibit selectivity between these groups. nih.gov Synthesizing and studying the complexes of this compound with ions like Americium(III) and Curium(III) could provide fundamental insights for designing new, more efficient separation agents. The flexible nature of the ligand may allow for different binding modes with actinides versus lanthanides, which is a key factor in achieving separation. nih.gov
High Coordination Number Chemistry: Lanthanides and actinides commonly exhibit coordination numbers of 7, 8, 9, or even higher. stackexchange.com The denticity and flexibility of this compound make it well-suited to satisfy these demanding coordination spheres, leading to new and structurally interesting molecular architectures.
Table 2: Potential Unconventional Metal Complexes and Research Avenues
| Metal Ion | Potential Coordination Feature | Emerging Application Area |
|---|---|---|
| Europium (Eu³⁺) | Forms highly luminescent complexes. numberanalytics.com | Time-resolved luminescence probes, optical materials. |
| Terbium (Tb³⁺) | Exhibits strong green phosphorescence upon sensitization. numberanalytics.com | Bio-imaging agents, sensors. |
| Americium (Am³⁺) | Potential for selective binding over lanthanides. nih.gov | Fundamental studies for advanced nuclear fuel cycle separations. |
| Curium (Cm³⁺) | Similar ionic radius to Am³⁺, allows for comparative studies. nih.gov | Probing actinide-ligand interactions. |
| Ytterbium (Yb²⁺/³⁺) | Can exhibit variable oxidation states and interesting photophysics. nih.gov | Near-infrared (NIR) emitters, redox switches. |
Bio-inspired and Biologically Relevant Applications (excluding clinical human trials)
Nature provides a vast source of inspiration for the design of functional molecules that mimic biological processes. nih.gov The structure of this compound, as a polyamine derivative, is analogous to natural polyamines like spermidine (B129725) and spermine, which play crucial roles in cellular function. nih.govwikipedia.org This similarity opens avenues for bio-inspired and biologically relevant research.
Future research could investigate:
Scaffolds for Bio-inspired Catalysts: Many metalloenzymes use precisely positioned functional groups to carry out complex reactions like oxygen reduction. mdpi.com The this compound backbone could be functionalized to create ligands that mimic these active sites. For example, incorporating additional groups could create a coordination environment around a metal center (e.g., Co, Mn, Fe) suitable for catalyzing multi-electron transformations. mdpi.comnih.gov
Vectors for Intracellular Delivery: Natural polyamines are actively transported into cells. nih.gov Research has shown that attaching therapeutic agents, such as iron chelators, to polyamine vectors can enhance their intracellular accumulation and efficacy. nih.gov this compound could be explored as a novel vector for delivering probes or other non-clinical molecular cargo into cells for research purposes.
Ligands for Biosensors: The ability to chelate metal ions is fundamental to many sensing applications. Metal complexes of polyamine-polycarboxylate ligands have been shown to act as effective scavengers and sensors for nitric oxide (NO), a key biological signaling molecule. nih.gov By functionalizing the primary amine of this compound with carboxylate groups, novel metal complexes could be designed as sensors for small biological molecules.
Integration into Nanoscience and Nanotechnology Research
The interface between molecules and materials is a cornerstone of nanoscience. Ligands are critical for controlling the synthesis, stability, and surface properties of nanoparticles. nih.govresearchgate.net The unique combination of amine and ether functionalities in this compound makes it a promising candidate for various nanotechnology applications.
Emerging research directions include:
Nanoparticle Surface Functionalization: Amine-containing molecules are widely used to coat nanoparticles, improving their dispersibility and providing anchor points for further modification. researchgate.netnih.gov this compound could be used to functionalize gold or silver nanoparticles, with the polyamine portion mediating self-assembly into one-dimensional nanochains for use in chemosensors. nih.gov Its ether groups could enhance stability and solubility in various media.
Stabilizing Ligands for Perovskite Nanocrystals: Lead halide perovskite nanocrystals are revolutionary materials for solar cells and LEDs, but their stability is a major challenge. nih.gov The surface ligands used during synthesis play a crucial role in passivating defects and controlling crystal growth. nih.govyoutube.com The flexible, chelating nature of this compound could offer a new class of capping agent to enhance the stability and optoelectronic properties of these nanomaterials. youtube.com
Templates for Porous Materials: The tripodal amine analogue, tris(2-aminoethyl)amine (B1216632) (tren), is used as a crosslinking agent. wikipedia.org By reacting this compound with appropriate monomers, it could be integrated into novel polymer networks or metal-organic frameworks (MOFs), where the ether chains could impart specific properties like ion conductivity or guest affinity.
Computational Design and High-Throughput Screening for New Applications
The trial-and-error approach to discovering new materials and catalysts is time-consuming and expensive. Modern computational chemistry provides powerful tools to predict molecular properties and guide experimental efforts. stanford.educreative-quantum.eu Applying these methods to this compound and its derivatives can accelerate the discovery of new applications.
Future computational research should focus on:
Developing Ligand Descriptors: The performance of a metal catalyst is heavily influenced by the steric and electronic properties of its ligands. nih.gov Computational methods can be used to calculate descriptors for this compound and its derivatives. These descriptors can then be used to build quantitative structure-activity relationship (QSAR) models that predict catalytic activity or selectivity, guiding the synthesis of more effective catalysts.
Modeling Reaction Mechanisms: Techniques like Density Functional Theory (DFT) can elucidate the detailed step-by-step mechanism of catalytic reactions. nih.gov Such studies could be used to understand how a metal complex of this compound activates substrates or to predict the energy barriers for different reaction pathways, providing insights that are difficult to obtain experimentally.
High-Throughput Virtual Screening: A significant advantage of computational chemistry is the ability to screen vast virtual libraries of compounds. acs.org By creating a virtual library of molecules derived from the this compound scaffold, researchers can perform high-throughput screening to identify promising candidates for a specific purpose, such as ligands for a desired catalytic transformation or molecules with high binding affinity to a specific target. acs.org
Table 3: Application of Computational Methods to this compound Research
| Computational Method | Application Area | Predicted Properties / Outcomes |
|---|---|---|
| Density Functional Theory (DFT) | Catalyst Design, Reaction Mechanisms | Electronic structure, bond energies, transition state geometries, reaction energy profiles. nih.govnih.gov |
| Molecular Dynamics (MD) | Nanoparticle Interactions, Biological Systems | Conformation of the ligand on a surface, solvent effects, binding affinity to macromolecules. |
| Quantitative Structure-Activity Relationship (QSAR) | Catalyst Optimization | Correlation of calculated ligand descriptors with experimental catalytic performance (e.g., rate, selectivity). nih.gov |
| High-Throughput Virtual Screening (HTVS) | Discovery of New Molecules | Identification of lead compounds from large virtual libraries for specific catalytic or biological applications. acs.org |
Q & A
Basic: What are the established synthetic routes for (2-aminoethyl)bis(2-methoxyethyl)amine, and how are its structural features validated?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution reactions. For example, bis(2-methoxyethyl)amine can react with 2-chloroethylamine under basic conditions to form the target compound. Structural validation is achieved through X-ray crystallography (for single-crystal samples) and spectroscopic techniques such as NMR (¹H/¹³C) and FTIR. For instance, highlights X-ray diffraction studies used to confirm bond lengths and angles in bis(2-aminoethyl)amine derivatives, which are critical for verifying stereochemistry .
Basic: What physicochemical properties (e.g., lipophilicity, solubility) are critical for designing experiments involving this compound?
Methodological Answer:
Lipophilicity (logP) and solubility in polar/non-polar solvents are key parameters. Computational tools like molecular docking or DFT calculations (e.g., Gaussian software) predict logP values, while experimental validation involves partitioning between octanol/water phases. notes that initial studies calculated lipophilicity to assess drug-likeness, which guides solvent selection for biological assays or material science applications . Solubility profiles are determined via gravimetric analysis or UV-Vis spectroscopy in varying solvent systems .
Advanced: How do structural modifications of this compound influence its antimicrobial or cytotoxic activity?
Methodological Answer:
Structure-activity relationship (SAR) studies are conducted by synthesizing derivatives with substituents on the amino or methoxy groups. For example, demonstrates that introducing electron-withdrawing groups enhances antimicrobial activity against resistant strains, likely by improving membrane penetration. Cytotoxicity assays (e.g., MTT on cancer cell lines) paired with molecular dynamics simulations reveal how steric or electronic changes alter binding to biological targets like DNA or enzymes .
Advanced: What computational approaches are used to model the CO₂ capture reactivity of this amine, and how do primary/secondary amine groups contribute?
Methodological Answer:
Density functional theory (DFT) calculates reaction energetics and frontier molecular orbitals to compare CO₂ binding at primary vs. secondary amine sites. shows that primary amines (e.g., in diethylenetriamine derivatives) exhibit higher reactivity due to lower activation barriers, while secondary amines stabilize carbamate intermediates. Electrostatic potential maps derived from DFT highlight nucleophilic sites for CO₂ interaction .
Advanced: How does this compound function as a ligand in coordination chemistry, and what metal complexes are relevant?
Methodological Answer:
The compound acts as a tridentate ligand via its two amino and one methoxyethyl groups. and describe similar ligands forming stable complexes with transition metals (e.g., Fe²⁺, Pt²⁺). Spectrophotometric titration and cyclic voltammetry determine binding constants and redox behavior. For example, Pt complexes with bis(2-aminoethyl)amine derivatives show enhanced luminescence, useful in catalytic or sensing applications .
Advanced: What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
Methodological Answer:
Matrix interference and low concentrations require advanced separation techniques. LC-MS/MS with multiple reaction monitoring (MRM) is preferred, as noted in for similar amines. Sample preparation involves solid-phase extraction (SPE) using mixed-mode cartridges to isolate the compound from proteins or lipids. Validation parameters (LOQ, recovery) adhere to FDA guidelines for bioanalytical methods .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
Safety data sheets (SDS) recommend PPE (gloves, goggles) and fume hood use due to potential skin/eye irritation. Storage under inert gas (N₂/Ar) prevents oxidation. classifies it under hazardous chemical codes (e.g., Cal/OSHA D:0850), requiring spill kits with acid-neutralizing agents. Regular air monitoring ensures exposure limits (e.g., OSHA PEL) are not exceeded .
Advanced: How is this compound utilized in the development of nanogels or polymeric materials?
Methodological Answer:
Its amine groups enable crosslinking in hydrogel synthesis. describes bis(2-aminoethyl)amine derivatives stabilizing hyaluronic acid nanogels via Schiff base formation. Reaction kinetics are monitored using rheometry to optimize gelation time and mechanical strength. TEM and DLS characterize nanoparticle size distribution, critical for drug delivery systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
